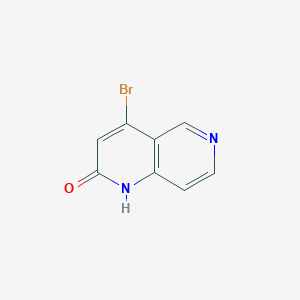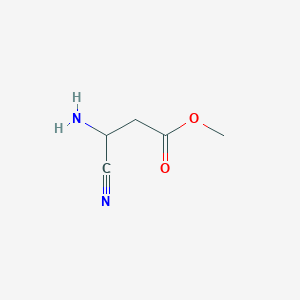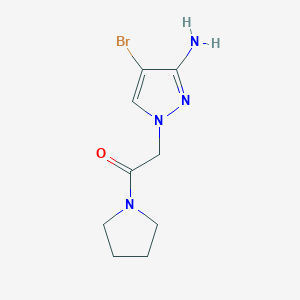
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: , also known by its systematic name, (E)-2-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one , is a chemical compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a pyrazole ring (with an amino group at position 3 and a bromine atom at position 4) attached to a pyrrolidine ring via an ethanone linker. The stereochemistry of the pyrrolidine ring is (E), indicating the trans configuration of the double bond.
Vorbereitungsmethoden
Synthetic Routes:
Pyrazole Synthesis:
Pyrrolidine Synthesis:
Linker Formation:
Industrial Production:
- While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using the methods mentioned above.
Analyse Chemischer Reaktionen
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions and functional group transformations.
Biology and Medicine: Investigating its biological activity, potential as a drug candidate, or interaction with biological targets.
Industry: Although not widely used industrially, it could find applications in specialty chemicals or materials.
Wirkmechanismus
Targets: The compound may interact with specific enzymes, receptors, or proteins due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of pyrazole and pyrrolidine rings sets it apart.
Similar Compounds: Other pyrazole-containing compounds, such as 1H-pyrazol-5-amine and 1H-pyrazol-3-amine.
Remember that this compound’s properties and applications are still an active area of research, and further studies are necessary to fully understand its potential
Eigenschaften
Molekularformel |
C9H13BrN4O |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
2-(3-amino-4-bromopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13BrN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12) |
InChI-Schlüssel |
HWIMEEWDYXUPOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)
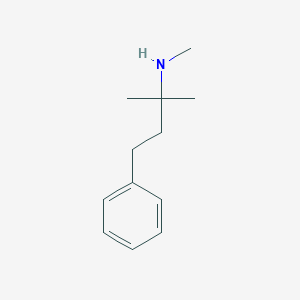
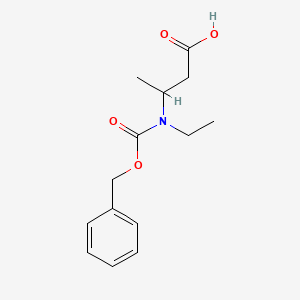
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)
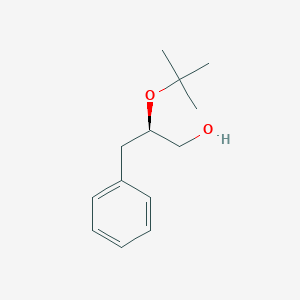

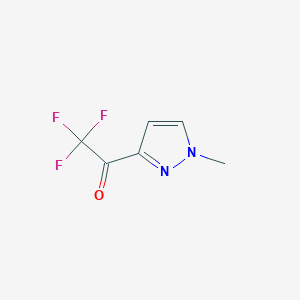
![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)
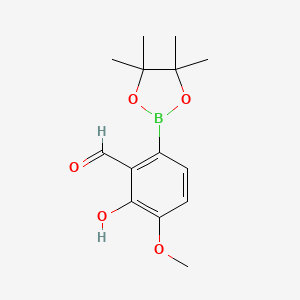
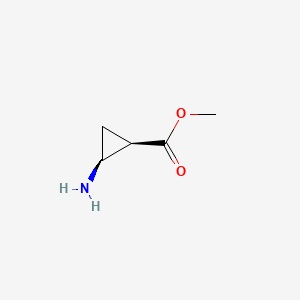
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)

